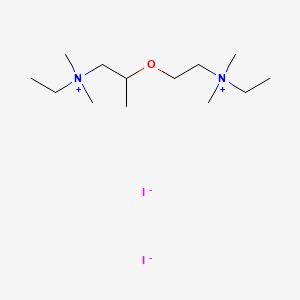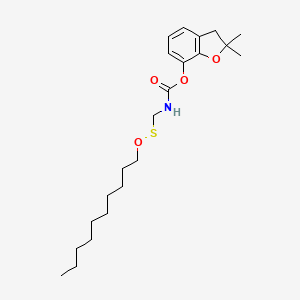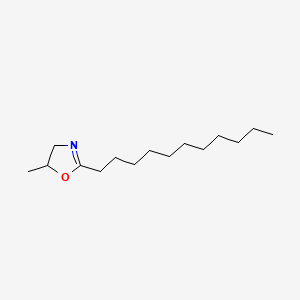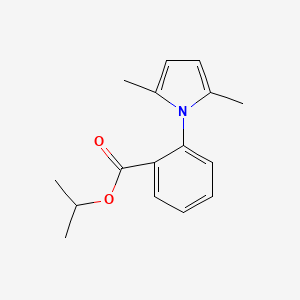
propan-2-yl 2-(2,5-dimethylpyrrol-1-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 2-(2,5-dimethylpyrrol-1-yl)benzoate is a chemical compound that belongs to the class of benzoate esters This compound is characterized by the presence of a benzoate group attached to a pyrrole ring, which is further substituted with dimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2-(2,5-dimethylpyrrol-1-yl)benzoate typically involves the esterification of 2-(2,5-dimethylpyrrol-1-yl)benzoic acid with isopropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl 2-(2,5-dimethylpyrrol-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of propan-2-yl 2-(2,5-dimethylpyrrol-1-yl)benzoate involves its interaction with specific molecular targets. In biological systems, the compound may inhibit the activity of certain enzymes, leading to antimicrobial effects. The pyrrole ring and benzoate group play crucial roles in binding to the active sites of target enzymes, disrupting their normal function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2,5-Dimethylpyrrol-1-yl)benzoic acid: Similar structure but lacks the ester group.
2-(2,5-Dimethylpyrrol-1-yl)alkanals: Aldehyde derivatives with similar pyrrole substitution.
2-(2,5-Dimethylpyrrol-1-yl)alkan-1-ones: Ketone derivatives with similar pyrrole substitution.
Uniqueness
Propan-2-yl 2-(2,5-dimethylpyrrol-1-yl)benzoate is unique due to its ester functionality, which imparts different chemical reactivity and biological activity compared to its analogs. The presence of the isopropyl ester group enhances its solubility and potential interactions with biological targets .
Eigenschaften
Molekularformel |
C16H19NO2 |
|---|---|
Molekulargewicht |
257.33 g/mol |
IUPAC-Name |
propan-2-yl 2-(2,5-dimethylpyrrol-1-yl)benzoate |
InChI |
InChI=1S/C16H19NO2/c1-11(2)19-16(18)14-7-5-6-8-15(14)17-12(3)9-10-13(17)4/h5-11H,1-4H3 |
InChI-Schlüssel |
LVLLGDXAUKOZOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(N1C2=CC=CC=C2C(=O)OC(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methylimidazo[4,5-f]quinolin-9-amine](/img/structure/B13785419.png)
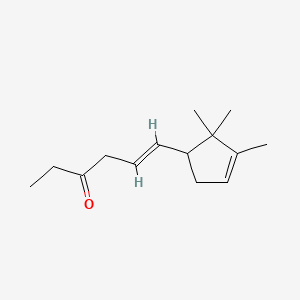
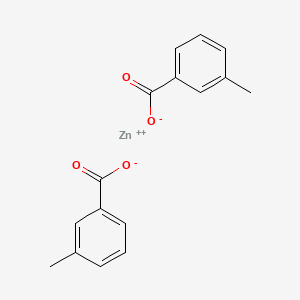


![Benzene, [3-(1-methoxy-2-phenylethoxy)-1-propen-1-yl]-](/img/structure/B13785448.png)

![methyl 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetate](/img/structure/B13785474.png)

